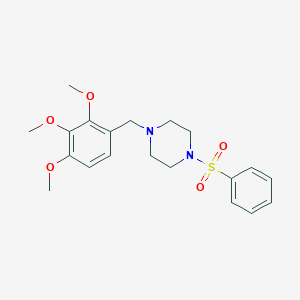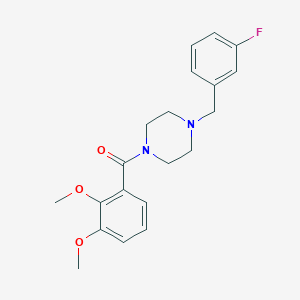
2-(1H-benzimidazol-2-ylsulfanyl)-N-(2-isopropoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1H-benzimidazol-2-ylsulfanyl)-N-(2-isopropoxyphenyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is known for its unique properties and has been extensively studied for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mécanisme D'action
The mechanism of action of 2-(1H-benzimidazol-2-ylsulfanyl)-N-(2-isopropoxyphenyl)acetamide is not fully understood. However, it is believed to exert its effects by modulating various signaling pathways involved in oxidative stress, inflammation, and cancer development. This compound has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
2-(1H-benzimidazol-2-ylsulfanyl)-N-(2-isopropoxyphenyl)acetamide has been found to exhibit various biochemical and physiological effects. This compound has been shown to reduce oxidative stress by scavenging free radicals and increasing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. It has also been found to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. Additionally, this compound has been shown to induce apoptosis in cancer cells by activating various signaling pathways involved in cell death.
Avantages Et Limitations Des Expériences En Laboratoire
2-(1H-benzimidazol-2-ylsulfanyl)-N-(2-isopropoxyphenyl)acetamide has several advantages for lab experiments. This compound is relatively easy to synthesize and purify, making it readily available for research purposes. It also exhibits potent antioxidant, anti-inflammatory, and anticancer activities, making it a potential candidate for drug development. However, this compound also has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the research on 2-(1H-benzimidazol-2-ylsulfanyl)-N-(2-isopropoxyphenyl)acetamide. One potential direction is to study the structure-activity relationship of this compound to identify more potent analogs. Another direction is to investigate the potential use of this compound in combination with other drugs for cancer therapy. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other fields such as neurodegenerative diseases and cardiovascular disorders.
Méthodes De Synthèse
The synthesis method of 2-(1H-benzimidazol-2-ylsulfanyl)-N-(2-isopropoxyphenyl)acetamide involves the reaction of 2-mercaptobenzimidazole with 2-isopropoxyphenylacetyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The resulting product is purified by column chromatography to obtain the final compound.
Applications De Recherche Scientifique
2-(1H-benzimidazol-2-ylsulfanyl)-N-(2-isopropoxyphenyl)acetamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. This compound has been found to exhibit potent antioxidant, anti-inflammatory, and antimicrobial activities. It has also been shown to possess anticancer properties and has been studied for its potential use in cancer therapy.
Propriétés
Nom du produit |
2-(1H-benzimidazol-2-ylsulfanyl)-N-(2-isopropoxyphenyl)acetamide |
|---|---|
Formule moléculaire |
C18H19N3O2S |
Poids moléculaire |
341.4 g/mol |
Nom IUPAC |
2-(1H-benzimidazol-2-ylsulfanyl)-N-(2-propan-2-yloxyphenyl)acetamide |
InChI |
InChI=1S/C18H19N3O2S/c1-12(2)23-16-10-6-5-9-15(16)19-17(22)11-24-18-20-13-7-3-4-8-14(13)21-18/h3-10,12H,11H2,1-2H3,(H,19,22)(H,20,21) |
Clé InChI |
NQPIXPGJMUGEFZ-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=CC=CC=C1NC(=O)CSC2=NC3=CC=CC=C3N2 |
SMILES canonique |
CC(C)OC1=CC=CC=C1NC(=O)CSC2=NC3=CC=CC=C3N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(4-Methoxyphenyl)sulfonyl]-4-(2-naphthylmethyl)piperazine](/img/structure/B249170.png)
![4-{[4-(Diphenylacetyl)-1-piperazinyl]methyl}phenyl methyl ether](/img/structure/B249173.png)
![(4-Methoxy-phenyl)-[4-(2,3,4-trimethoxy-benzyl)-piperazin-1-yl]-methanone](/img/structure/B249174.png)

![[4-(4-Bromo-benzyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone](/img/structure/B249178.png)

![(3-Chlorophenyl)[4-(2-methoxybenzyl)piperazin-1-yl]methanone](/img/structure/B249181.png)
![3-Cyclopentyl-1-[4-(naphthalen-2-ylmethyl)piperazin-1-yl]propan-1-one](/img/structure/B249182.png)
![[4-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-yl](3,4,5-trimethoxyphenyl)methanone](/img/structure/B249183.png)

![1-(3-Bromo-4-methoxybenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B249189.png)

![1-(2,3-Dimethoxybenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B249192.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(2-thienylcarbonyl)piperazine](/img/structure/B249193.png)